Cas no 2640964-66-3 (2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine)

2-Cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core functionalized with cyclopropyl and azetidine moieties, the latter incorporating an octahydrocyclopenta[c]pyrrole system. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting biologically relevant receptors or enzymes. The rigid, fused-ring systems may confer enhanced binding affinity and selectivity, while the azetidine linker could improve pharmacokinetic properties. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound's stability and defined stereochemistry further support its applicability in rigorous research settings.
2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine structure
2640964-66-3 structure
Product Name:2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
CAS No:2640964-66-3
MF:C17H24N4
MW:284.399263381958
CID:5318552
PubChem ID:154830443
Update Time:2025-06-26

2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
    • 2640964-66-3
    • F6725-2472
    • AKOS040720220
    • 2-[1-(2-Cyclopropyl-4-pyrimidinyl)-3-azetidinyl]octahydrocyclopenta[c]pyrrole
    • Inchi: 1S/C17H24N4/c1-2-13-8-20(9-14(13)3-1)15-10-21(11-15)16-6-7-18-17(19-16)12-4-5-12/h6-7,12-15H,1-5,8-11H2
    • InChI Key: SEFJFSHCDGIFHR-UHFFFAOYSA-N
    • SMILES: N1(C2CN(C3C=CN=C(C4CC4)N=3)C2)CC2CCCC2C1

Computed Properties

  • Exact Mass: 284.20009678g/mol
  • Monoisotopic Mass: 284.20009678g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.245±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 431.0±35.0 °C(Predicted)
  • pka: 8.53±0.20(Predicted)

2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine Pricemore >>

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Additional information on 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

2-Cyclopropyl-4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}Azetidin-1-yl)Pyrimidine: A Comprehensive Overview

The compound with CAS No. 2640964-66-3, known as 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This molecule belongs to the class of pyrimidine derivatives, which are widely studied for their roles in various biological processes and drug development.

Pyrimidine derivatives have been extensively researched for their ability to modulate key cellular pathways, making them valuable candidates in the design of novel therapeutic agents. The cyclopropyl group attached to the pyrimidine ring introduces steric effects that can influence the molecule's bioavailability and target specificity. Similarly, the octahydrocyclopenta[c]pyrrol moiety adds complexity to the structure, potentially enhancing the compound's ability to interact with specific biological targets.

Recent studies have highlighted the importance of azetidine rings in medicinal chemistry, particularly in the development of peptide mimetics and inhibitors of proteolytic enzymes. The presence of an azetidin-1-yl group in this compound suggests its potential role in modulating enzyme activity or serving as a scaffold for drug design. Researchers have also explored the synthesis of similar compounds using advanced methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize yield and purity.

The structural uniqueness of 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine makes it a promising candidate for investigating its pharmacokinetic properties. Preclinical studies have demonstrated its ability to penetrate cellular membranes efficiently, indicating potential utility in treating conditions where drug delivery is a challenge. Furthermore, computational modeling has been employed to predict its binding affinity to various protein targets, providing insights into its mechanism of action.

In terms of therapeutic applications, this compound has shown promise in anti-inflammatory and anticancer studies. Its ability to inhibit key enzymes involved in inflammation pathways suggests its potential as a novel anti-inflammatory agent. Additionally, preliminary data from in vitro assays indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

The synthesis of 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine involves a multi-step process that combines principles from organic synthesis and stereochemistry. Researchers have optimized reaction conditions to achieve high yields and ensure the formation of the desired stereochemistry at critical positions. This has been facilitated by the use of chiral catalysts and enantioselective reactions, which are essential for producing enantiomerically pure compounds.

From an environmental standpoint, the development of sustainable synthetic routes for this compound is a growing area of interest. Green chemistry principles are being integrated into its production processes to minimize waste and reduce reliance on hazardous reagents. For instance, solvent-free reactions and biocatalytic methods are being explored as eco-friendly alternatives to traditional synthetic approaches.

In conclusion, 2-cyclopropyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yll)pyrimidine represents a fascinating example of how structural complexity can be harnessed to design innovative therapeutic agents. With ongoing research focusing on its pharmacokinetics, mechanism of action, and synthetic optimization, this compound holds significant potential for advancing drug discovery efforts across multiple therapeutic areas.

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